2-(Benzenesulfinylmethyl)pyridine;hydrochloride
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Overview
Description
2-(Benzenesulfinylmethyl)pyridine;hydrochloride is a chemical compound with the molecular formula C12H11NOS·HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinylmethyl)pyridine typically involves the reaction of pyridine with benzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinylmethyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of 2-(Benzenesulfonylmethyl)pyridine.
Reduction: Formation of 2-(Benzenesulfanylmethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Benzenesulfinylmethyl)pyridine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive pyridine derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinylmethyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonylmethyl)pyridine: An oxidized form with a sulfone group.
2-(Benzenesulfanylmethyl)pyridine: A reduced form with a sulfide group.
Pyridine derivatives: Such as niacin and pyridoxine, which have significant biological roles.
Uniqueness
2-(Benzenesulfinylmethyl)pyridine;hydrochloride is unique due to its sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
81851-00-5 |
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Molecular Formula |
C12H12ClNOS |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
2-(benzenesulfinylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H11NOS.ClH/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-9H,10H2;1H |
InChI Key |
FOFHUSTXGQJYQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2.Cl |
Origin of Product |
United States |
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